molecular formula C26H32N2O5 B046385 Benazepril ethyl ester CAS No. 103129-58-4

Benazepril ethyl ester

Cat. No. B046385
CAS RN: 103129-58-4
M. Wt: 452.5 g/mol
InChI Key: NKPNCAYTOLXSEG-VXKWHMMOSA-N
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Description

Benazepril ethyl ester is a chemical compound with the molecular formula C26H32N2O5 . It is also known as BENAZEPRIL RELATED COMPOUND G . This compound is related to benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor .


Synthesis Analysis

The synthesis of benazepril hydrochloride, a related compound, has been described in a study . The key step in the synthesis is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester . Two universal convertible isocyanides were used for the synthesis of benazepril hydrochloride .


Molecular Structure Analysis

The molecular structure of Benazepril ethyl ester is complex, with a molecular weight of 452.543 Da and a mono-isotopic mass of 452.231110 Da .


Chemical Reactions Analysis

The synthesis of benazepril hydrochloride involves a trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification to form the corresponding ethyl ester . This process involves the use of two universal convertible isocyanides .


Physical And Chemical Properties Analysis

Benazepril ethyl ester has a density of 1.2±0.0 g/cm3, a boiling point of 644.4±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 95.1±0.0 kJ/mol and a flash point of 343.5±0.0 °C . The compound has a molar refractivity of 125.6±0.0 cm3 .

Scientific Research Applications

Synthesis of Benazepril Hydrochloride

Benazepril ethyl ester is a crucial intermediate in the synthesis of Benazepril hydrochloride , a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. A novel approach involves an Ugi three-component reaction in trifluoroethanol, which allows for a more efficient synthesis process. This method utilizes convertible isocyanides to produce the desired secondary amide, which is then hydrolyzed and esterified to form the ethyl ester .

Asymmetric Aza-Michael Reaction

The compound plays a significant role in the asymmetric Aza-Michael reaction, a key step in the formal synthesis of Benazepril hydrochloride. This reaction involves the addition of L-homophenylalanine ethyl ester to a nitrophenyl-oxo-but-enoic acid methyl ester, leading to a chiral intermediate that is pivotal for the production of Benazepril hydrochloride .

Bioreductive Preparation of ACE Inhibitors

Benazepril ethyl ester is also involved in the bioreductive preparation of ACE inhibitors. It serves as a precursor for a class of chiral alcohols known as ®-2-hydroxy-4-phenylbutanoate esters (OPBE), which are essential for the production of several ACE inhibitors, including Benazepril .

Safety and Hazards

The safety data sheet for benazepril, a related compound, advises against ingestion, inhalation, and dermal contact . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of a spill or leak, it advises evacuating personnel to safe areas and keeping people away from and upwind of the spill/leak .

Future Directions

The synthesis of benazepril hydrochloride, a related compound, using an Ugi three-component reaction in shorter reaction times using cheaper starting materials with good yields has been described . This novel and concise synthesis method could potentially be applied to the synthesis of benazepril ethyl ester in the future .

properties

IUPAC Name

ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPNCAYTOLXSEG-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145665
Record name Benazepril ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benazepril ethyl ester

CAS RN

103129-58-4
Record name Benazepril ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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